![molecular formula C17H19ClN2O2 B1385051 N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide CAS No. 1020058-25-6](/img/structure/B1385051.png)
N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide
Overview
Description
Scientific Research Applications
Anticancer Activity
N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide has been studied for its potential anticancer properties. Sharma et al. (2018) synthesized this compound and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor. The study detailed its crystalline structure, highlighting intermolecular hydrogen bonds significant in its activity (Sharma et al., 2018).
Potential as Pesticides
Derivatives of N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide have been characterized for potential use as pesticides. Olszewska et al. (2009) reported new diffraction data of several derivatives, suggesting their application in the field of agriculture (Olszewska, Tarasiuk, & Pikus, 2009).
Molecular Structure Analysis
Boechat et al. (2011) analyzed the molecular structures of similar compounds, providing insights into their 'V' shaped molecular configuration and various intermolecular interactions. This research contributes to understanding the structural characteristics of N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide (Boechat et al., 2011).
Vibrational Spectroscopic Analysis
Jenepha Mary et al. (2022) conducted a study on a similar molecule, focusing on its vibrational spectroscopic signatures. This research is valuable for understanding the vibrational properties of N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide, especially in relation to its stereo-electronic interactions and stability (Jenepha Mary, Pradhan, & James, 2022).
Conformational Studies
Studies on compounds with similar structural frameworks have been conducted by Gowda et al. (2008), highlighting the conformation of the N—H bond and its relation to substituents, which could be relevant for understanding the conformational properties of N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide (Gowda, Foro, & Fuess, 2008).
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-propan-2-ylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11(2)13-5-3-4-6-16(13)22-10-17(21)20-12-7-8-14(18)15(19)9-12/h3-9,11H,10,19H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZWOKCAIIBRLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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